N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMKLRXDTWOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core. The reaction conditions often include the use of acid catalysts and elevated temperatures.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol derivative of the triazolopyridazine core.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylthio group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects. The molecular targets and pathways involved may include kinases, proteases, and other enzymes critical for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with other sulfonamide-containing heterocycles. Key analogues include:
Key Observations:
Core Heterocycle Influence : The [1,2,4]triazolo[4,3-B]pyridazine core distinguishes the target compound from pyrimidine or pyridine-based analogues. Triazolo-pyridazines are less explored but may confer unique steric or electronic properties for receptor binding.
Substituent Effects : The 4-chlorobenzylsulfanyl group may enhance lipophilicity compared to methyl or thiazole substituents, influencing membrane permeability.
Pharmacological and Physicochemical Comparisons
- Synthetic Complexity : The triazolo-pyridazine scaffold requires multi-step synthesis, as seen in similar compounds involving Suzuki couplings or sulfonyl chloride reactions .
- Thermal Stability : Melting points (MP) for related sulfonamides range from 175–178°C (pyrazolo-pyrimidine ) to higher values for rigidified structures, suggesting the target compound may exhibit similar thermal behavior.
Biological Activity
N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it may exert its effects.
Compound Structure and Synthesis
The compound features a unique structure characterized by a triazole ring fused with a pyridazine moiety, alongside a chlorophenyl group and a benzenesulfonamide. The synthesis typically involves multi-step reactions including the formation of the triazole and pyridazine rings followed by functionalization with the chlorophenyl and sulfonamide groups.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess moderate activity against various bacterial and fungal strains. In comparative studies, these compounds displayed efficacy similar to established antibiotics such as Streptomycin and Nystatin .
Cytotoxic Effects
The cytotoxic potential of this compound has also been explored. Studies involving mercapto-substituted 1,2,4-triazoles indicate that they can induce apoptosis in cancer cell lines. For example, certain derivatives demonstrated potent cytotoxicity against MCF-7 breast cancer cells and Bel-7402 liver cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings are known to inhibit specific enzymes involved in microbial metabolism.
- Interference with DNA Synthesis : Some derivatives can disrupt DNA replication in cancer cells through intercalation or inhibition of topoisomerases.
- Induction of Apoptosis : By increasing ROS levels, these compounds can trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization of precursors like pyridazinyl or triazolo intermediates. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., phosphorus oxychloride) under reflux to form the triazolopyridazine core .
- Sulfanyl Group Introduction : Reaction of 4-chlorobenzyl mercaptan with intermediates under controlled pH and temperature .
- Coupling Reactions : Amidation or sulfonylation steps to attach the benzenesulfonamide moiety .
Optimization strategies: - Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
- Temperature Control : Reflux conditions (80–120°C) enhance yield while minimizing side products .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the molecular structure of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., sulfanyl group at C6, benzenesulfonamide at C3) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, particularly for chiral intermediates .
Cross-referencing experimental data with computational tools (e.g., PubChem InChI keys) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. enzyme inhibition)?
- Methodological Answer : Discrepancies arise from assay conditions or target specificity. Strategies include:
- Assay Replication : Repeat studies under standardized conditions (e.g., pH 7.4, 37°C) with controls for cytotoxicity .
- Orthogonal Assays : Use fluorescence polarization for enzyme inhibition vs. broth microdilution for antibacterial activity to isolate mechanisms .
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives (e.g., substituent variations at the 4-chlorophenyl group) to identify critical pharmacophores .
Q. What methodological approaches are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies focus on:
- Functional Group Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro vs. 4-nitro) to assess electronic effects on bioactivity .
- Pharmacokinetic Profiling : Measure logP (via HPLC) and metabolic stability (using liver microsomes) to correlate lipophilicity with cellular uptake .
- Molecular Docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize synthetic targets .
Q. How does the compound’s stability and reactivity under varying conditions impact experimental design?
- Methodological Answer : Stability challenges include:
- Oxidative Degradation : Susceptibility of the sulfanyl group to oxidation (e.g., HO forms sulfoxides). Use inert atmospheres (N) during reactions .
- pH-Dependent Hydrolysis : The triazolopyridazine core degrades in acidic conditions. Buffered solutions (pH 6–8) are recommended for biological assays .
- Storage : Lyophilization and storage at -20°C in amber vials prevent photodegradation .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values.
- Four-Parameter Logistic Model : Fits sigmoidal curves to data, accounting for Hill slope and baseline effects .
- ANOVA with Tukey’s Post Hoc Test : Identifies significant differences between treatment groups (p < 0.05) .
Q. How can researchers validate target engagement in enzyme inhibition assays?
- Methodological Answer : Employ:
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (K) and stoichiometry .
- Surface Plasmon Resonance (SPR) : Quantifies on/off rates for real-time interaction analysis .
- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells post-treatment .
Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | POCl, reflux, 6 h | 75 | 92 | |
| Sulfanyl Introduction | 4-Cl-benzyl mercaptan, DMF, 80°C | 68 | 89 | |
| Final Coupling | Benzenesulfonyl chloride, EtN | 82 | 95 |
Q. Table 2. Biological Activity Data Comparison
| Assay Type | IC (µM) | Target | Reference |
|---|---|---|---|
| Antibacterial (E. coli) | 12.5 | Dihydrofolate reductase | |
| Enzyme Inhibition | 0.8 | COX-2 | |
| Antifungal (C. albicans) | 25.0 | Lanosterol 14α-demethylase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
